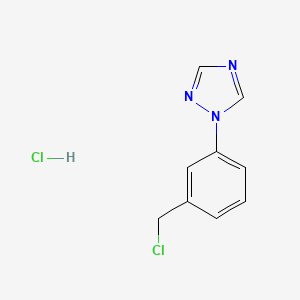
1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that features a triazole ring substituted with a chloromethyl group on the phenyl ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(3-(Chlormethyl)phenyl)-1H-1,2,4-triazolhydrochlorid beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet die Reaktion von 3-(Chlormethyl)benzylchlorid mit 1,2,4-Triazol in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird in einem geeigneten Lösungsmittel wie Ethanol oder Acetonitril durchgeführt, und das Produkt wird durch Kristallisation oder Extraktion isoliert.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Außerdem werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts sicherzustellen.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(3-(Chlormethyl)phenyl)-1H-1,2,4-triazolhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Chlormethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nucleophile wie Amine oder Thiole ersetzt wird.
Oxidationsreaktionen: Die Verbindung kann unter geeigneten Bedingungen zu den entsprechenden Sulfoxiden oder Sulfonen oxidiert werden.
Reduktionsreaktionen: Die Reduktion des Triazolrings kann zur Bildung von Dihydrotriazolen führen.
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiocyanat in polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO).
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte:
Substitution: Bildung von Aziden, Thiocyanaten oder anderen substituierten Derivaten.
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung von Dihydrotriazolen.
Wissenschaftliche Forschungsanwendungen
1-(3-(Chlormethyl)phenyl)-1H-1,2,4-triazolhydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese von pharmazeutischen Verbindungen mit potenziellen antimikrobiellen, antifungalen und Antikrebsaktivitäten verwendet.
Materialwissenschaften: Die Verbindung wird bei der Entwicklung von fortschrittlichen Materialien eingesetzt, darunter Polymere und Beschichtungen mit verbesserten Eigenschaften.
Biologische Studien: Es dient als Sonde in biochemischen Assays zur Untersuchung von Enzymaktivitäten und Proteininteraktionen.
Industrielle Anwendungen: Die Verbindung wird bei der Synthese von Agrochemikalien und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(3-(Chlormethyl)phenyl)-1H-1,2,4-triazolhydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Triazolring kann mit Metallionen koordinieren und so Enzymaktivitäten beeinflussen und biologische Pfade stören. Darüber hinaus kann die Chlormethylgruppe kovalente Bindungen mit nucleophilen Stellen in Proteinen bilden, was zur Hemmung von Enzymfunktionen führt.
Ähnliche Verbindungen:
- 1-(3-(Chlormethyl)phenyl)-1H-pyrazolhydrochlorid
- 1-(3-(Chlormethyl)phenyl)-1H-imidazolhydrochlorid
- 1-(3-(Chlormethyl)phenyl)-1H-tetrazolhydrochlorid
Vergleich: 1-(3-(Chlormethyl)phenyl)-1H-1,2,4-triazolhydrochlorid ist aufgrund seines Triazolrings einzigartig, der im Vergleich zu Pyrazol-, Imidazol- und Tetrazol-Analogen besondere chemische und biologische Eigenschaften verleiht. Der Triazolring bietet eine verbesserte Stabilität und die Fähigkeit, mehrere Wasserstoffbrückenbindungen zu bilden, was ihn zu einem vielseitigen Gerüst im Wirkstoffdesign und in der Materialwissenschaft macht.
Wirkmechanismus
The mechanism of action of 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and disrupting biological pathways. Additionally, the chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme functions.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride
- 1-(3-(Chloromethyl)phenyl)-1H-imidazole hydrochloride
- 1-(3-(Chloromethyl)phenyl)-1H-tetrazole hydrochloride
Comparison: 1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride is unique due to its triazole ring, which imparts distinct chemical and biological properties compared to pyrazole, imidazole, and tetrazole analogs. The triazole ring offers enhanced stability and the ability to form multiple hydrogen bonds, making it a versatile scaffold in drug design and material science.
Eigenschaften
Molekularformel |
C9H9Cl2N3 |
|---|---|
Molekulargewicht |
230.09 g/mol |
IUPAC-Name |
1-[3-(chloromethyl)phenyl]-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13;/h1-4,6-7H,5H2;1H |
InChI-Schlüssel |
JSVPKORDLBUJJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline](/img/structure/B11877649.png)



![7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B11877672.png)



![[4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol](/img/structure/B11877714.png)


![2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B11877737.png)


